Dodecane

Description

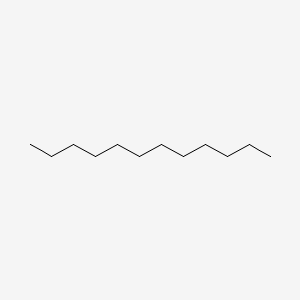

Structure

3D Structure

Properties

IUPAC Name |

dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRUBQQJIBEYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | dodecane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dodecane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026913 | |

| Record name | Dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-dodecane is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Dodecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

421.3 °F at 760 mmHg (NTP, 1992), 216.3 °C, 215.00 to 217.00 °C. @ 760.00 mm Hg | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Dodecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

165 °F (NTP, 1992), 83 °C (181 °F) - closed cup, 165 °F (74 °C) (Closed Cup), 71 °C (From table) | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), In water, 3.7X10-3 mg/L at 25 °C, Very soluble in ethyl alcohol, ethyl ether, acetone, chloroform, carbon tetrachloride, In salt water, 0.005 mg/L at 20 °C; in sea water, 0.0029 mg/L; in distilled water at 25 °C, 0.0037 mg/L, 3.7e-06 mg/mL at 25 °C | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Dodecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.7487 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7495 g/cu cm at 20 °C | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.96 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.96 (Air = 1) | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 118 °F ; 0.3 mmHg at 68 °F (NTP, 1992), 0.13 [mmHg], 0.135 mm Hg at 25 °C | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The common impurities or contaminants /minor products/ associated with the synthesis of n-dodecane are 5-methyl undecane (5%) and a mixture of 1-hexene and n-hexane. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

112-40-3, 93685-81-5, 93924-07-3, 129813-67-8 | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C4, 1,3-butadiene-free, polymd., triisobutylene fraction, hydrogenated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093685815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C10-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093924073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C12-14-alkanes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129813678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11A386X1QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Dodecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14.7 °F (NTP, 1992), -9.55 °C, Heat of fusion: 36.8 kJ/mol at melting point, -9.6 °C | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Dodecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Dodecane: Molecular Structure, Properties, and Applications

Abstract

Dodecane (C₁₂H₂₆) is a transparent, colorless liquid alkane notable for its utility across a spectrum of scientific and industrial disciplines. As a non-polar solvent, a reference standard in chromatography, and a key component in fuel surrogate mixtures, its well-defined physicochemical properties are foundational to its versatility. This guide provides an in-depth examination of this compound's molecular structure, isomerism, and core chemical and physical properties. It further explores its principal applications for researchers, scientists, and drug development professionals, detailing the causality behind its selection in various experimental contexts and providing a validated protocol for its use in gas chromatography.

Molecular Formula and Structural Isomerism

This compound is an acyclic saturated hydrocarbon, or alkane, conforming to the general chemical formula CₙH₂ₙ₊₂.[1] For this compound, where n=12, the chemical formula is C₁₂H₂₆ .[2][3][4] This formula represents a molecule composed of 12 carbon atoms and 26 hydrogen atoms, linked exclusively by single bonds.[1]

A critical aspect of this compound's chemistry is the phenomenon of constitutional isomerism. While the formula C₁₂H₂₆ is fixed, the atoms can be arranged in 355 different ways, resulting in 355 distinct structural isomers.[2][4][5] These isomers share the same molecular formula and weight but differ in the connectivity of their carbon skeletons, leading to variations in their physical and chemical properties.

The most common and frequently referenced isomer is the linear, unbranched form, n-dodecane (CAS Number: 112-40-3).[2][3] Other isomers involve branched carbon chains, such as 2-methylundecane or 2,2,4,6,6-pentamethylheptane.[3][6] This guide will primarily focus on the properties and applications of n-dodecane due to its widespread use and availability in high purity.[7]

The Molecular Structure of n-Dodecane

The structure of n-dodecane is characterized by a continuous chain of twelve carbon atoms. Each carbon atom in an alkane exhibits sp³ hybridization, resulting in a tetrahedral geometry with bond angles of approximately 109.5°.[1] In n-dodecane, the two terminal carbon atoms are each bonded to three hydrogen atoms (a methyl group, -CH₃), while the ten internal carbon atoms are each bonded to two hydrogen atoms (a methylene group, -CH₂-).[4][8] This leads to the condensed structural formula CH₃(CH₂)₁₀CH₃.

This tetrahedral arrangement around each carbon atom results in a zigzagging carbon backbone rather than a strictly linear one. The molecule is conformationally flexible due to free rotation around the C-C single bonds.

Sources

- 1. Alkane - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. List of isomers of this compound - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. merckmillipore.com [merckmillipore.com]

n-dodecane physical and chemical properties

An In-Depth Technical Guide to n-Dodecane: Properties, Protocols, and Applications for the Modern Researcher

Introduction

n-Dodecane (C₁₂H₂₆) is a linear-chain, saturated hydrocarbon that serves as a cornerstone compound in a multitude of scientific and industrial domains.[1][2] As a colorless, oily liquid, its well-defined and stable characteristics make it an invaluable tool for researchers, scientists, and professionals in drug development.[3][4] Its utility spans from being a non-polar solvent and a critical component in fuel surrogate mixtures to a reference standard in analytical chemistry.[5][6] This guide provides a comprehensive overview of the core physical and chemical properties of n-dodecane, details key experimental protocols for its analysis, and explores its applications within a research context, offering a foundational resource for its effective and safe utilization.

Molecular and Spectroscopic Profile

The identity and purity of a chemical are fundamentally established through its molecular and spectroscopic characteristics. For n-dodecane, these properties are well-documented and provide a reliable fingerprint for its identification.

1.1. Core Molecular Identifiers

| Identifier | Value | Source |

| Chemical Formula | C₁₂H₂₆ | [3][7] |

| Molecular Weight | 170.33 g/mol | [8][9] |

| CAS Number | 112-40-3 | [4][10] |

| Synonyms | Dihexyl, Bihexyl, Adakane 12 | [1][7] |

1.2. Molecular Structure

n-Dodecane consists of a twelve-carbon unbranched chain, classifying it as a normal alkane.[11] This simple, flexible chain structure is the basis for its non-polar nature and characteristic physical properties.

Caption: Linear skeletal structure of the n-dodecane molecule.

1.3. Spectroscopic Data for Characterization

Spectroscopic analysis is essential for confirming the identity and assessing the purity of n-dodecane.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of n-dodecane is simple, reflecting its symmetric structure. It typically shows a triplet around 0.88 ppm corresponding to the six protons of the two terminal methyl (-CH₃) groups, and a broad multiplet around 1.26 ppm for the twenty protons of the ten methylene (-CH₂-) groups in the chain.[12]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton. Due to symmetry, the spectrum shows distinct peaks for the different carbon environments within the chain, with signals appearing in the aliphatic region of the spectrum.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of n-dodecane shows a molecular ion (M⁺) peak at m/z 170.[13] The spectrum is characterized by a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups), with prominent peaks at m/z 43, 57, 71, and 85, which are characteristic fragmentation patterns for linear alkanes.[7][13]

Physical and Thermodynamic Properties

The physical behavior of n-dodecane across different temperatures and pressures dictates its suitability for various applications, from a solvent in synthesis to a component in fuel systems.

2.1. Key Physical Constants

The following table summarizes the essential physical properties of n-dodecane, providing a quick reference for experimental design and safety assessment.

| Property | Value | Unit | Notes |

| Appearance | Colorless liquid | - | [3] |

| Melting Point | -9.6 | °C | [3] |

| Boiling Point | 216.3 | °C | [14] |

| Density (at 20 °C) | 0.749 - 0.75 | g/cm³ | [1][10] |

| Flash Point | 71 - 83 | °C | [1][10] |

| Autoignition Temperature | 200 - 205 | °C | [1][10] |

| Vapor Pressure (at 68°F/20°C) | 0.3 | mmHg | [8] |

| Vapor Density (Air = 1) | 5.96 | - | Heavier than air.[8] |

| Viscosity (Dynamic) | See note | Pa·s | Varies with temperature.[15] |

| Thermal Conductivity | See note | W/(m·K) | Varies with temperature.[15] |

| Surface Tension | See note | N/m | Varies with temperature. |

| Lower Explosive Limit | 0.6 | % | [8] |

Note: Viscosity, thermal conductivity, and surface tension are highly temperature-dependent. For precise modeling, refer to specialized correlations and equations of state.[15][16]

2.2. Thermodynamic Data

Thermodynamic properties are crucial for understanding energy changes during reactions and phase transitions. An equation of state has been developed to accurately represent these properties for n-dodecane.[17][18]

| Property | Symbol | Description |

| Standard Liquid Enthalpy of Combustion | ΔcH°liquid | The heat released during complete combustion.[19] |

| Enthalpy of Vaporization | ΔvapH | The energy required to transform the liquid into a gas.[19] |

| Liquid Phase Heat Capacity | Cp,liquid | The heat required to raise the temperature of the liquid.[19] |

These parameters are fundamental for designing and modeling chemical processes, including reaction calorimetry, distillation, and combustion simulations.[17]

Solubility and Partitioning Behavior

The non-polar nature of n-dodecane is the primary determinant of its solubility characteristics, a principle best described by the adage "like dissolves like."[11]

-

Solubility in Water: n-Dodecane is practically insoluble in water.[3][11] Its non-polar hydrocarbon structure cannot overcome the strong hydrogen bonds between water molecules.[11][20]

-

Solubility in Organic Solvents: It is readily soluble in non-polar and weakly polar organic solvents such as ethanol, ether, toluene, hexane, and chloroform.[3][14] This makes it an effective solvent for dissolving oils, greases, and other non-polar compounds.[4]

-

Octanol/Water Partition Coefficient (logP): The logP value for n-dodecane is high, indicating a strong preference for non-polar (lipophilic) environments over aqueous ones. This property is particularly relevant in drug development for predicting the behavior of substances in biological systems and in environmental science to model the fate of organic pollutants.

Chemical Properties and Reactivity

As a saturated alkane, n-dodecane is generally characterized by its chemical stability and low reactivity under ambient conditions.[8][11]

-

General Reactivity: It is unreactive towards acids, alkalis, and most common oxidizing and reducing agents at room temperature.[8]

-

Combustion: The most significant reaction of n-dodecane is combustion. When ignited in the presence of sufficient oxygen, it burns exothermically to produce carbon dioxide and water.[8] This reaction is central to its use as a surrogate for diesel and jet fuels in combustion research.[3][21] C₁₂H₂₆(l) + 18.5 O₂(g) → 12 CO₂(g) + 13 H₂O(g) [1]

-

Pyrolysis and Oxidation: At elevated temperatures (typically >550 K), n-dodecane undergoes thermal decomposition (pyrolysis) and oxidation.[22][23] These complex processes involve the breaking of C-C and C-H bonds to form smaller hydrocarbon fragments, which then go on to react further.[23][24] Understanding these pathways is critical for modeling engine performance and pollutant formation.[21][22]

-

Incompatibilities: n-Dodecane is incompatible with strong oxidizing agents (e.g., nitric acid, peroxides), which can lead to vigorous, exothermic reactions.[8][25]

Experimental Protocols

5.1. Workflow for Purity Analysis via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for determining the purity of n-dodecane and identifying any potential contaminants. The workflow separates compounds based on their volatility and boiling point, followed by identification based on their mass fragmentation patterns.

Caption: Standard workflow for purity assessment of n-dodecane using GC-MS.

5.2. Protocol for Qualitative Solubility Assessment

This protocol allows for a rapid determination of a solute's solubility in n-dodecane, which is crucial when using it as a non-polar solvent or vehicle.

-

Preparation: Add 1 mL of n-dodecane to a clean, dry glass vial at ambient temperature (e.g., 20-25 °C).

-

Solute Addition: Add a small, pre-weighed amount of the solute to be tested (e.g., 10 mg).

-

Mixing: Cap the vial securely and vortex or shake vigorously for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the mixture to stand for 1-2 minutes. Visually inspect the solution against a contrasting background.

-

Soluble: The solution is clear and homogenous with no visible solid particles.

-

Partially Soluble: Some solid remains undissolved, but the amount has visibly decreased.

-

Insoluble: The solute remains as a distinct solid phase with no apparent dissolution.

-

-

Causality Check: The non-polar nature of n-dodecane means it will most effectively dissolve other non-polar or weakly polar solutes. Highly polar or ionic compounds are expected to be insoluble due to the unfavorable energetics of disrupting their internal forces without compensatory solvation interactions.

Safety and Handling

Proper handling of n-dodecane is essential to ensure laboratory safety.

-

Hazards: n-Dodecane is a combustible liquid and presents a significant aspiration hazard.[10][25] If swallowed, it can enter the lungs and cause severe or fatal chemical pneumonitis.[26] Repeated skin contact may cause dryness or cracking.[26]

-

Personal Protective Equipment (PPE): Always handle n-dodecane in a well-ventilated area, preferably within a chemical fume hood.[25] Wear appropriate PPE, including:

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[25] Keep containers tightly sealed.[10] It should be stored separately from strong oxidizing agents.[25]

-

Spills and Disposal: In case of a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[10] Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter sewers or waterways.[10]

Applications in Research and Development

The unique combination of properties makes n-dodecane a versatile tool for the scientific community.

-

Fuel Surrogate: n-Dodecane is a primary component in surrogate mixtures for jet and diesel fuels.[1][5][21] Its combustion characteristics, molecular weight, and H/C ratio closely mimic those of the alkane fraction in these complex fuels, allowing for controlled and reproducible studies of engine performance, ignition delay, and emissions.[1][22]

-

Non-Polar Solvent: In organic synthesis, it serves as a stable, high-boiling, non-polar solvent for reactions involving non-polar reagents.[11][28] It is also used in extraction processes to selectively isolate non-polar products from aqueous or polar mixtures.[5]

-

Analytical Standard: Due to its high purity and stability, n-dodecane is frequently used as a reference standard in analytical techniques like gas chromatography for calibrating instruments and calculating retention indices.[3][6]

-

Cosmetics and Personal Care Formulations: In industrial and product development contexts, it acts as an emollient, improving the texture and spreadability of skincare and cosmetic products.[5][29] While less common in early-stage drug development, its properties as a non-polar, low-toxicity vehicle can be explored for specific formulation challenges.

Conclusion

n-Dodecane is more than a simple hydrocarbon; it is a precisely defined chemical tool that enables progress across diverse scientific fields. Its well-characterized physical properties, predictable chemical behavior, and established safety protocols make it a reliable choice for combustion research, chemical synthesis, and analytical science. This guide has synthesized the core technical information necessary for its knowledgeable application, providing researchers and scientists with the foundational insights required to leverage its capabilities effectively and safely in the laboratory.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding N-Dodecane: Properties and Applications in Industry.

- Agilent Technologies, Inc. (2024). n-Dodecane - Safety Data Sheet.

- NOAA. (n.d.). N-DODECANE - CAMEO Chemicals.

- Narayanaswamy, K., et al. (2014). A chemical mechanism for low to high temperature oxidation of n-dodecane as a component of transportation fuel surrogates. Combustion and Flame.

- CoolProp. (n.d.). n-Dodecane — CoolProp 7.2.0 documentation.

- Solubility of Things. (n.d.). This compound - Solubility of Things.

- SciSpace. (n.d.). Experimental and modeling study on the pyrolysis and oxidation of n-decane and n-dodecane.

- National Institute of Standards and Technology. (2015). An Experimental and Kinetic Modeling Study of N-dodecane Pyrolysis and Oxidation in a Flow Reactor. Combustion and Flame.

- Fisher Scientific. (2025). SAFETY DATA SHEET - n-Dodecane.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). N-Dodecane: Properties and Industrial Uses of a Versatile Solvent.

- (n.d.). High-Quality this compound: Properties, Applications, and Benefits in Various Industries.

- Lemmon, E. W., & Huber, M. L. (2004). Thermodynamic Properties of n-Dodecane. Energy & Fuels.

- Scribd. (n.d.). PP.2004 - Thermodynamic Properties of N-Dodecane.

- CDH Fine Chemical. (n.d.). n-DODECANE CAS No 112-40-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of N-Dodecane: Properties and Industrial Significance.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 112-40-3).

- Carl ROTH. (2025). Safety Data Sheet: n-Dodecane.

- ResearchGate. (2018). An experimental and kinetic modeling study of n -dodecane pyrolysis and oxidation. Combustion and Flame 163 (2016).

- Patsnap Eureka. (2025). How to Identify Novel Uses for this compound in Academic Research?.

- Patsnap Eureka. (2025). This compound in Chemical Engineering: Challenges and Solutions.

- Wikipedia. (n.d.). This compound.

- ChemicalBook. (2025). This compound(112-40-3).

- Huber, M. L., et al. (2004). Transport Properties of n-Dodecane. Energy & Fuels.

- ChemicalBook. (2022). The preparation methods of this compound.

- National Institute of Standards and Technology. (n.d.). This compound - NIST WebBook.

- Quora. (2019). Is this compound soluble in water?.

- ChemicalBook. (n.d.). This compound(112-40-3) MS spectrum.

- ResearchGate. (n.d.). 1 H NMR spectrum of the n-dodecane/PMMA MEPCM in CDCl 3.

- Molkem. (n.d.). N this compound (C12H26) | Specialty & Fine Chemicals.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 112-40-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. How to Identify Novel Uses for this compound in Academic Research? [eureka.patsnap.com]

- 7. This compound [webbook.nist.gov]

- 8. N-DODECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. molkem.com [molkem.com]

- 10. agilent.com [agilent.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound(112-40-3) MS spectrum [chemicalbook.com]

- 14. The preparation methods of dodecane_Chemicalbook [chemicalbook.com]

- 15. n-Dodecane — CoolProp 7.2.0 documentation [coolprop.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scribd.com [scribd.com]

- 19. This compound (CAS 112-40-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 20. quora.com [quora.com]

- 21. scispace.com [scispace.com]

- 22. pepiot.mae.cornell.edu [pepiot.mae.cornell.edu]

- 23. An Experimental and Kinetic Modeling Study of N-dodecane Pyrolysis and Oxidation in a Flow Reactor | NIST [nist.gov]

- 24. researchgate.net [researchgate.net]

- 25. fishersci.com [fishersci.com]

- 26. carlroth.com [carlroth.com]

- 27. cdhfinechemical.com [cdhfinechemical.com]

- 28. This compound in Chemical Engineering: Challenges and Solutions [eureka.patsnap.com]

- 29. nbinno.com [nbinno.com]

Whitepaper: Synthesis of Dodecane from Renewable Resources

A Technical Guide for Advanced Biofuel Development

Abstract

The transition from fossil-based resources to sustainable alternatives is a paramount challenge for the chemical and energy sectors. Dodecane (C12H26), a significant component of diesel and jet fuel, is a prime target for renewable synthesis. This technical guide provides an in-depth exploration of the primary catalytic pathways for producing this compound from biomass. We delve into the conversion of fatty acids, biomass-derived syngas, and smaller bio-platform molecules through hydrodeoxygenation, Fischer-Tropsch synthesis, and oligomerization/condensation reactions. The guide explains the underlying chemical principles, details catalytic systems, presents step-by-step experimental protocols, and offers a comparative analysis to inform future research and development in sustainable fuel production.

Introduction: The Imperative for Renewable this compound

Global reliance on fossil fuels presents significant environmental and economic challenges, including climate change and resource depletion.[1][2] The development of "drop-in" biofuels, which are chemically identical to their petroleum-based counterparts, is crucial as they can be integrated into existing infrastructure without modification.[3] this compound is a key target molecule due to its prevalence in conventional transportation fuels.[4][5] The synthesis of this compound from renewable feedstocks, such as plant oils, animal fats, and lignocellulosic biomass, offers a pathway to reduce the carbon footprint of the transportation sector and enhance energy security.[1][6]

This guide outlines the most promising thermocatalytic strategies for converting biomass into high-purity this compound, focusing on the scientific principles that govern catalyst selection and process optimization.

Landscape of Renewable Feedstocks

The choice of feedstock is a foundational element in the design of a biorefinery process, influencing both the conversion technology and the overall sustainability.

-

First-Generation Feedstocks (Triglycerides and Fatty Acids): Derived from sources like vegetable oils (palm, soybean, rapeseed), animal fats, and algal oils, these feedstocks are rich in C12-C18 fatty acids.[2][7] Their long hydrocarbon chains make them structurally ideal precursors for direct conversion to this compound with minimal carbon-carbon bond formation required. Lauric acid (C12), found in coconut and palm kernel oil, is a direct precursor to this compound.

-

Second-Generation Feedstocks (Lignocellulose): Non-edible biomass such as agricultural residues, forestry waste, and dedicated energy crops represents a more abundant and sustainable feedstock.[2] Lignocellulose is primarily composed of cellulose, hemicellulose, and lignin. It is not directly convertible to this compound but serves as a source for platform chemicals or synthesis gas (syngas), which can then be upgraded.[6]

-

Intermediate Platform Molecules: Biomass can be broken down into smaller, functionalized molecules that serve as building blocks. Examples include furfural from hemicellulose, levulinic acid from cellulose, and ketones like methyl isobutyl ketone (MIBK), which can be catalytically upgraded to this compound-range alkanes.[6][8]

Caption: Overview of major pathways from renewable feedstocks to this compound.

Catalytic Conversion Pathways to this compound

The core of renewable this compound synthesis lies in the catalytic removal of oxygen from biomass-derived molecules and, where necessary, the formation of C-C bonds to achieve the desired C12 chain length.

Hydrodeoxygenation (HDO) and Decarboxylation of Fatty Acids

This is one of the most direct routes for converting fatty acids into alkanes. The process involves treating fatty acids or their esters with hydrogen over a heterogeneous catalyst at elevated temperature and pressure.[9] Three main reaction pathways occur:

-

Hydrodeoxygenation (HDO): The carboxylic acid group is reduced to an alcohol, which is then dehydrated and hydrogenated to yield an alkane with the same number of carbon atoms as the parent fatty acid (Cn → Cn).

-

Decarboxylation (DCO2): The carboxylic acid group is removed as CO2, yielding an alkane with one less carbon atom (Cn → Cn-1).

-

Decarbonylation (DCO): The carboxylic acid group is removed as CO and H2O, also yielding a Cn-1 alkane.

Caption: Competing HDO and Decarboxylation pathways for fatty acids.

Causality in Catalyst Selection: The choice of catalyst is critical for directing selectivity towards the desired product.

-

Noble Metals (Pd, Pt, Ru): These metals are highly active for hydrogenation steps.[10] Platinum (Pt) supported on reducible oxides like Nb2O5 has shown exceptional activity for HDO, yielding n-dodecane from lauric acid with high selectivity.[9] Palladium (Pd) on carbon (Pd/C) often favors decarboxylation/decarbonylation, leading to undecane from lauric acid.[11]

-

Sulfide Catalysts (NiMoS, CoMoS): Traditionally used in petroleum hydrotreating, these catalysts are robust and sulfur-tolerant but typically require harsh operating conditions (>300 °C).[10]

-

Photocatalysis: An emerging approach uses light to drive the decarboxylation of fatty acids under mild conditions (e.g., 30°C).[4][5] Pt/TiO2 catalysts have demonstrated high yields (≥90%) of Cn-1 alkanes from fatty acids by using photogenerated "holes" to initiate decarboxylation and a hydrogen-rich catalyst surface to terminate the resulting alkyl radicals.[4][5][12]

Experimental Protocol: Hydrodeoxygenation of Lauric Acid to this compound This protocol is synthesized based on the work by Kon et al. on Pt/Nb2O5 catalysts.[9]

-

Catalyst Preparation:

-

Prepare a 5 wt% Pt/Nb2O5 catalyst via incipient wetness impregnation of a Nb2O5 support with an aqueous solution of H2PtCl6.

-

Dry the catalyst at 120 °C for 12 hours.

-

Calcine the catalyst in air at 400 °C for 3 hours.

-

-

Catalyst Activation (Pre-reduction):

-

Place the calcined catalyst in a reactor.

-

Reduce the catalyst under a flow of H2 at 300 °C for 1 hour prior to the reaction. This step is crucial for forming the active Pt nanoparticles.

-

-

Reaction Procedure:

-

In a high-pressure batch reactor, add lauric acid (e.g., 1 mmol) and the pre-reduced Pt/Nb2O5 catalyst (e.g., 1 mol% Pt relative to lauric acid).

-

Seal the reactor and purge several times with H2.

-

Pressurize the reactor with H2 to 8 bar.

-

Heat the reactor to 180 °C while stirring.

-

Maintain the reaction for 24 hours.

-

-

Product Analysis:

-

After cooling and depressurizing the reactor, dissolve the product mixture in a suitable solvent (e.g., toluene).

-

Analyze the liquid products using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of lauric acid and the yield of n-dodecane. Under these conditions, yields of up to 99% n-dodecane can be achieved.[9]

-

Fischer-Tropsch Synthesis (FTS) from Biomass-Derived Syngas

The Fischer-Tropsch Synthesis (FTS) is a well-established process for producing liquid hydrocarbons from syngas (a mixture of CO and H2).[13] When coupled with biomass gasification, it becomes a powerful biomass-to-liquids (BtL) pathway.[14][15]

-

Biomass Gasification: Lignocellulosic biomass is heated to high temperatures (700-1000°C) with a controlled amount of an oxidizing agent (like air, oxygen, or steam) to produce syngas.

-

Syngas Cleaning and Conditioning: The raw syngas is cleaned to remove impurities (tar, sulfur, etc.) that would poison the FTS catalyst. The H2/CO ratio is often adjusted to ~2:1 for optimal FTS performance.

-

Fischer-Tropsch Synthesis: The clean syngas is passed over a catalyst (typically iron or cobalt-based) to produce a wide range of hydrocarbons and water. The product distribution follows an Anderson-Schulz-Flory (ASF) model, meaning a spectrum of chain lengths is produced. This compound is part of the diesel fraction of this output.

-

Product Upgrading: The raw FTS product (syncrude) is upgraded through hydrocracking and isomerization to meet fuel specifications and increase the yield of the desired this compound fraction.

Sources

- 1. This compound in Green Synthesis Pathways: Future Prospects [eureka.patsnap.com]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. Biofuel Basics | Department of Energy [energy.gov]

- 4. Scientists Use Light to Convert Fatty Acids into Alkanes----Dalian Institute of Chemical Physicsï¼Chinese Academy of Sciences [english.dicp.cas.cn]

- 5. Scientists use light to convert fatty acids into alkanes - Green and environmentally friendly process [chemeurope.com]

- 6. Catalytic conversion of biomass to biofuels - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Direct Synthesis of Renewable Dodecanol and this compound with Methyl Isobutyl Ketone over Dual-Bed Catalyst Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrodeoxygenation of fatty acids and triglycerides by Pt-loaded Nb2O5 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Exponentially enhanced photocatalytic alkane production from biomass-derived fatty acid decarboxylation via self-heating-induced conformational invers ... - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D4EE02026J [pubs.rsc.org]

- 13. Fischer-Tropsch synthesis of syngas to liquid hydrocarbons [iris.cnr.it]

- 14. researchgate.net [researchgate.net]

- 15. reposiTUm: Fischer-Tropsch products from biomass-derived syngas and renewable hydrogen [repositum.tuwien.at]

A Senior Application Scientist's Guide to the Laboratory Synthesis of High-Purity Dodecane

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quintessential Alkane in High-Stakes Research

In the precise world of pharmaceutical research and drug development, the purity of a solvent or reagent is not a trivial detail; it is a cornerstone of experimental validity and product safety. n-Dodecane (C₁₂H₂₆), a colorless, oily liquid, serves as a critical component in various applications, including as a non-polar solvent, a component in drug delivery systems, and a reference standard in analytical testing.[1][2][3][4] Its low reactivity and well-defined physical properties make it an ideal medium for sensitive chemical processes.[3] However, commercially available dodecane often contains isomers or homologous alkanes that can interfere with these applications. Therefore, the ability to synthesize and purify n-dodecane to a high degree (>99%) in the laboratory is an invaluable skill.

This guide provides an in-depth exploration of robust laboratory methods for synthesizing high-purity n-dodecane. Moving beyond simple procedural lists, we will delve into the causality behind methodological choices, offering a framework for selecting and optimizing a synthesis strategy tailored to your specific laboratory capabilities and purity requirements.

Part 1: Strategic Synthesis Pathways to n-Dodecane

The synthesis of a simple alkane like this compound is a foundational exercise in organic chemistry that offers several strategic routes. The choice of pathway is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will explore three primary strategies: reductive deoxygenation of carbonyls, coupling of alkyl halides, and saturation of unsaturated precursors.

Reductive Deoxygenation of Carbonyl Compounds

This classical approach involves the complete reduction of a 12-carbon aldehyde or ketone to its corresponding alkane. The carbonyl group, having served as a synthetic handle, is removed, leaving the saturated hydrocarbon chain.

The Clemmensen reduction is a powerful method for deoxygenating aldehydes and ketones that are stable in strongly acidic conditions.[5] The reaction employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to convert the carbonyl group directly into a methylene (CH₂) group.[6][7][8]

Causality and Mechanism: The reaction occurs on the surface of the zinc, and its exact mechanism is complex and still debated, but it is thought to involve organozinc intermediates or zinc carbenoids.[5][7] Importantly, alcohols are not intermediates in this pathway; subjecting the corresponding alcohol to the same conditions does not yield the alkane, making this a direct and efficient conversion.[5][6] This method is particularly effective for aryl-alkyl ketones, often formed via Friedel-Crafts acylation.[7][9]

Experimental Protocol: Clemmensen Reduction of Dodecanal

-

Amalgam Preparation: In a fume hood, carefully treat zinc granules with a 5% mercury(II) chloride solution for 5-10 minutes. Decant the solution and wash the resulting zinc amalgam with water.

-

Reaction Setup: Assemble a round-bottom flask with a reflux condenser. Charge the flask with the prepared zinc amalgam, concentrated hydrochloric acid, and a co-solvent like toluene to dissolve the dodecanal.

-

Reduction: Add dodecanal to the flask. Heat the mixture to a vigorous reflux with stirring. The reaction is typically complete within 6-12 hours.

-

Work-up: After cooling, the organic layer is separated. It is then washed sequentially with water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation.

Caption: Workflow for Clemmensen reduction of dodecanal.

For substrates that are sensitive to strong acids, the Wolff-Kishner reduction offers a powerful alternative, as it is performed under strongly basic conditions.[5][10] The reaction converts an aldehyde or ketone to an alkane via a hydrazone intermediate, using hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) at high temperatures.[11][12]

Causality and Mechanism: The reaction begins with the formation of a hydrazone by the condensation of hydrazine with the carbonyl compound.[10] Under high heat and basic conditions, the hydrazone is deprotonated, and through a series of proton transfers, it collapses, releasing nitrogen gas (N₂) and forming a carbanion.[10][11] This carbanion is then protonated by the solvent to yield the final alkane.[11] The Huang-Minlon modification , which uses a high-boiling solvent like ethylene glycol, allows for the removal of water by distillation, driving the reaction to completion at atmospheric pressure and significantly shortening reaction times.[11]

Experimental Protocol: Wolff-Kishner (Huang-Minlon) Reduction of Dodecan-2-one

-

Hydrazone Formation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine dodecan-2-one, hydrazine hydrate, and ethylene glycol. Heat the mixture to reflux to form the hydrazone, collecting the water byproduct in the trap.

-

Decomposition: After hydrazone formation is complete (typically 1-2 hours), add potassium hydroxide pellets to the flask.

-

Distillation and Reflux: Increase the temperature to distill off the excess water and hydrazine until the internal temperature reaches ~200°C. Maintain this reflux temperature for 3-6 hours to allow for the decomposition of the hydrazone.[11]

-

Work-up: Cool the reaction mixture and dilute it with water. Extract the product into a non-polar solvent like hexane or ether.

-

Purification: Wash the combined organic extracts with dilute HCl (to remove any remaining hydrazine) and then with water. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent. Purify the resulting n-dodecane by fractional distillation.

Caption: The two-stage process of the Wolff-Kishner reduction.

Coupling of Alkyl Halides: The Wurtz Reaction

The Wurtz reaction is one of the oldest methods for forming alkanes by coupling two alkyl halides in the presence of sodium metal.[13][14] To synthesize this compound, two molecules of a hexyl halide (e.g., 1-bromohexane) are coupled.

Causality and Mechanism: The mechanism is believed to involve both free-radical and organometallic pathways.[14] An electron transfer from sodium to the alkyl halide forms a highly basic alkyl radical. This can then either dimerize directly or be further reduced to an organosodium intermediate, which then displaces the halide from a second molecule in an Sₙ2-like fashion.[13][15] The necessity for anhydrous conditions is paramount, as the intermediate alkyl anion is strongly basic and will readily react with any protic solvent, such as water, to form hexane instead of the desired this compound.[15][16]

Limitations: The primary limitation of the Wurtz reaction is that it is most effective for synthesizing symmetrical alkanes.[15] Using two different alkyl halides results in a mixture of three different alkanes (R-R, R'-R', and R-R'), which are often difficult to separate.[13]

Experimental Protocol: Wurtz Coupling of 1-Bromohexane

-

Setup: All glassware must be rigorously flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Equip a three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Reaction: Place finely cut sodium metal in the flask with anhydrous diethyl ether. From the dropping funnel, add a solution of 1-bromohexane in anhydrous ether at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir and reflux the mixture for several hours to ensure the reaction goes to completion.

-

Quenching and Work-up: Cautiously add ethanol to quench any unreacted sodium. Then, add water and separate the ether layer.

-

Purification: Wash the ether layer with water, dry over anhydrous calcium chloride, and remove the ether. The crude product is then subjected to fractional distillation to isolate pure n-dodecane.

Caption: Symmetrical coupling via the Wurtz reaction.

Saturation of Unsaturated Precursors

If a high-purity C12 unsaturated precursor is available, catalytic hydrogenation is often the cleanest and most efficient route to n-dodecane.

Causality and Mechanism: This heterogeneous catalytic reaction involves the addition of hydrogen (H₂) across the double or triple bonds of an alkene or alkyne. The reaction takes place on the surface of a metal catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂).[17] The hydrogen adsorbs onto the catalyst surface and is added stereospecifically to the unsaturated bond. This method can also be applied to the reduction of fatty acids, such as dodecanoic acid, to this compound under more forcing conditions, often using specialized catalysts.[18]

Experimental Protocol: Catalytic Hydrogenation of 1-Dodecene

-

Setup: Add a solution of 1-dodecene in a suitable solvent (e.g., ethanol, ethyl acetate) to a hydrogenation vessel (e.g., a Parr shaker or a flask equipped for balloon hydrogenation).

-

Catalyst: Carefully add the catalyst (e.g., 5-10% Pd/C) to the solution. The amount is typically 1-5 mol% relative to the substrate.

-

Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize it to the desired pressure (balloon pressure is often sufficient for simple alkenes). Stir the reaction vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).

-

Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by analytical techniques like GC or TLC.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Remove the solvent via rotary evaporation. The resulting n-dodecane is often of very high purity and may not require further distillation.[19]

Sources

- 1. This compound in Green Synthesis Pathways: Future Prospects [eureka.patsnap.com]

- 2. How to Exploit this compound in Industrial Organic Chemistry? [eureka.patsnap.com]

- 3. This compound's Application in Pharmaceutical Testing [eureka.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. Clemmensen Reduction [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 8. brainly.in [brainly.in]

- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 14. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 15. adichemistry.com [adichemistry.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]

- 18. Hydrogenation of Dodecanoic Acid over Iridium-Based Catalysts [mdpi.com]

- 19. Synthesis, Purification, and Physical Properties of Seven Twelve-Carbon Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

dodecane solubility in polar and non-polar organic solvents

An In-Depth Technical Guide to the Solubility of Dodecane in Polar and Non-Polar Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of n-dodecane (C₁₂H₂₆), a non-polar aliphatic hydrocarbon, in a range of polar and non-polar organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explore the underlying physicochemical principles governing solubility. We will examine the roles of intermolecular forces and the thermodynamics of dissolution to explain why this compound exhibits high miscibility with non-polar solvents and poor solubility in polar media. This guide includes quantitative solubility data, a detailed experimental protocol for solubility determination, and visual diagrams to illustrate key concepts and workflows, ensuring a thorough and practical understanding for scientific applications.

Introduction: The Physicochemical Profile of this compound

N-dodecane is a transparent, oily liquid, a straight-chain alkane consisting of twelve saturated carbon atoms.[1][2] Its molecular structure is entirely composed of non-polar carbon-carbon and carbon-hydrogen bonds, resulting in a molecule with no significant dipole moment.[3][4] This inherent non-polar nature is the single most critical factor dictating its behavior as a solvent and its solubility in other liquids.[3] In industrial and laboratory settings, this compound is widely used as a solvent, a component in jet fuel research, and a chemical intermediate.[2][3] Understanding its solubility is paramount for applications ranging from organic synthesis and liquid-liquid extraction to the formulation of non-aqueous drug delivery systems.

The guiding principle for the solubility of this compound, like all substances, is the maxim "like dissolves like."[3] This guide will dissect this principle from a molecular and thermodynamic perspective to provide a robust predictive and practical framework for scientists.

The Theoretical Framework of Solubility

To comprehend why this compound dissolves readily in some solvents but not others, we must first examine the forces at play between molecules and the energy changes that accompany the dissolution process.

The Role of Intermolecular Forces (IMFs)

Intermolecular forces are the attractions between neighboring molecules that hold them together in a liquid or solid state. The type and strength of these forces in both the solute (this compound) and the solvent determine the feasibility of forming a solution.

-

This compound (Solute): As a non-polar molecule, the only intermolecular forces present between this compound molecules are London dispersion forces . These are temporary attractive forces that arise from the instantaneous fluctuations in electron density around the molecule, creating transient dipoles.[1][4] The strength of these forces increases with the size of the molecule and the number of electrons, making them significant for a 12-carbon chain like this compound.[1][5]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents also exhibit London dispersion forces as their primary IMF.[6][7][8][9]

-

Polar Solvents (e.g., Water, Ethanol, Acetone): These solvents are characterized by stronger IMFs. Polar aprotic solvents like acetone have permanent dipole-dipole attractions . Polar protic solvents like water and ethanol possess exceptionally strong hydrogen bonds , a specialized type of dipole-dipole interaction.[6][8]

The Thermodynamics of Dissolution

The formation of a solution can be conceptually broken down into three energetic steps, as described by Hess's Law.[10] The overall enthalpy change of solution (ΔH_sol) is the sum of the enthalpy changes for these steps:

-

Solute-Solute Separation (ΔH₁ > 0): Energy is required to overcome the intermolecular forces holding the solute molecules together. For this compound, this involves breaking the London dispersion forces. This step is always endothermic.[10]

-

Solvent-Solvent Separation (ΔH₂ > 0): Energy must be supplied to break the intermolecular forces between solvent molecules to create space for the solute molecules. This step is also always endothermic.[6][10]

-

Solute-Solvent Interaction (ΔH₃ < 0): Energy is released when new intermolecular forces are formed between the solute and solvent molecules. This step is always exothermic.[10]

The spontaneity of dissolution depends on the net energy change (ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃) and the change in entropy (ΔS).

-

In Non-Polar Solvents: The forces being broken (dispersion) and the forces being formed (dispersion) are of similar type and magnitude. Therefore, the energy required in steps 1 and 2 is roughly compensated by the energy released in step 3. This results in a small enthalpy change (ΔH_sol ≈ 0), and the natural tendency towards increased entropy drives the mixing process.[6][7][8][9]

-

In Polar Solvents: The energy required to break the strong hydrogen bonds in a solvent like water (ΔH₂) is very large. The energy released from forming weak dispersion forces between this compound and water (ΔH₃) is insufficient to compensate for this.[6][7][8] The result is a large, positive (endothermic) enthalpy of solution, which presents a significant energetic barrier to dissolution.

This compound Solubility in Non-Polar Organic Solvents

This compound is highly soluble, and in most cases completely miscible, with other non-polar organic solvents.[3] This is a direct consequence of the compatible intermolecular forces.

Mechanism of Action: When this compound is mixed with a non-polar solvent like hexane or benzene, the existing London dispersion forces between this compound molecules and between solvent molecules are broken and replaced by new London dispersion forces between this compound and the solvent.[6][9] Since the strength of these interactions is comparable, there is no significant energetic penalty or gain, allowing the molecules to mix freely, driven by the increase in entropy.

Quantitative Data Summary: